1,1-Digeranyloxy-2-phenylethane
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Overview
Description
1,1-Digeranyloxy-2-phenylethane is an organic compound with the molecular formula C28H42O2 and a molecular weight of 410.63188 g/mol . It is categorized as a heterocyclic organic compound and is known for its unique structure, which includes two geranyloxy groups attached to a phenylethane backbone .
Preparation Methods
The synthesis of 1,1-Digeranyloxy-2-phenylethane typically involves the reaction of geranyl bromide with 2-phenylethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,1-Digeranyloxy-2-phenylethane undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of substituted products.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,1-Digeranyloxy-2-phenylethane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,1-Digeranyloxy-2-phenylethane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1,1-Digeranyloxy-2-phenylethane can be compared with other similar compounds, such as:
1,1-Diphenylethane: This compound has a similar phenylethane backbone but lacks the geranyloxy groups, making it less reactive in certain chemical reactions.
1,1-Digeranyloxy-2-phenylpropane: This compound has an additional carbon in the backbone, which can affect its chemical properties and reactivity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
CAS No. |
7149-23-7 |
---|---|
Molecular Formula |
C28H42O2 |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
2,2-bis[(2E)-3,7-dimethylocta-2,6-dienoxy]ethylbenzene |
InChI |
InChI=1S/C28H42O2/c1-23(2)12-10-14-25(5)18-20-29-28(22-27-16-8-7-9-17-27)30-21-19-26(6)15-11-13-24(3)4/h7-9,12-13,16-19,28H,10-11,14-15,20-22H2,1-6H3/b25-18+,26-19+ |
InChI Key |
KJTMVMCIPAJMOH-XUWUHCBVSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/COC(OC/C=C(/CCC=C(C)C)\C)CC1=CC=CC=C1)/C)C |
Canonical SMILES |
CC(=CCCC(=CCOC(CC1=CC=CC=C1)OCC=C(C)CCC=C(C)C)C)C |
Origin of Product |
United States |
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